molecular formula C11H16N2O3 B14353866 N-Butyl-2-methoxy-5-nitroaniline CAS No. 93398-03-9

N-Butyl-2-methoxy-5-nitroaniline

Cat. No.: B14353866
CAS No.: 93398-03-9
M. Wt: 224.26 g/mol
InChI Key: SXJSHLPYAOQRNX-UHFFFAOYSA-N
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Description

N-Butyl-2-methoxy-5-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a butyl group, a methoxy group, and a nitro group attached to an aniline ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-methoxy-5-nitroaniline typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or zinc in hydrochloric acid.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding nitro compounds.

    Reduction: Formation of N-Butyl-2-methoxy-5-aminoaniline.

    Substitution: Various substituted nitroanilines depending on the substituent used.

Scientific Research Applications

N-Butyl-2-methoxy-5-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-methoxy-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and butyl groups influence the compound’s solubility and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-methoxy-5-nitroaniline is unique due to the presence of the butyl group, which influences its chemical reactivity and solubility. This makes it distinct from other nitroanilines and useful in specific applications where these properties are advantageous .

Properties

CAS No.

93398-03-9

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-butyl-2-methoxy-5-nitroaniline

InChI

InChI=1S/C11H16N2O3/c1-3-4-7-12-10-8-9(13(14)15)5-6-11(10)16-2/h5-6,8,12H,3-4,7H2,1-2H3

InChI Key

SXJSHLPYAOQRNX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)[N+](=O)[O-])OC

Origin of Product

United States

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